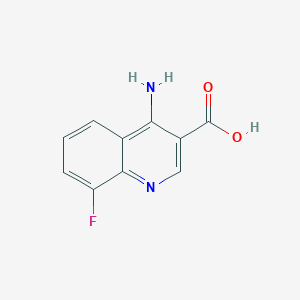

4-Amino-8-fluoroquinoline-3-carboxylic acid

Description

BenchChem offers high-quality 4-Amino-8-fluoroquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-8-fluoroquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-8-fluoroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-3-1-2-5-8(12)6(10(14)15)4-13-9(5)7/h1-4H,(H2,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQWDAXYUKQODW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)F)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588693 | |

| Record name | 4-Amino-8-fluoroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476683-65-5 | |

| Record name | 4-Amino-8-fluoroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Amino-8-fluoroquinoline-3-carboxylic acid

This guide provides a comprehensive, in-depth technical overview of a robust and well-established synthetic pathway for 4-Amino-8-fluoroquinoline-3-carboxylic acid, a key scaffold in medicinal chemistry. The synthesis is presented with a focus on the underlying chemical principles, providing researchers, scientists, and drug development professionals with a detailed understanding of the experimental choices and methodologies.

Strategic Overview of the Synthesis

The synthesis of 4-Amino-8-fluoroquinoline-3-carboxylic acid is a multi-step process that hinges on the initial construction of the quinoline core, followed by strategic functional group interconversions. The chosen pathway leverages the classical Gould-Jacobs reaction for the formation of the bicyclic quinoline system, a reliable and versatile method for this class of compounds. Subsequent steps are designed to introduce the desired amino functionality at the C4 position and to unmask the final carboxylic acid.

The overall transformation can be dissected into four key stages:

-

Stage 1: Quinolone Ring Formation via Gould-Jacobs Reaction.

-

Stage 2: Chlorination of the 4-Hydroxy Group.

-

Stage 3: Amination via Nucleophilic Aromatic Substitution.

-

Stage 4: Ester Hydrolysis to the Final Carboxylic Acid.

This strategic approach ensures a convergent and efficient synthesis, with each step building upon a well-defined and characterizable intermediate.

Caption: Overall synthetic workflow for 4-Amino-8-fluoroquinoline-3-carboxylic acid.

Detailed Synthetic Protocols and Mechanistic Insights

Stage 1: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction

The cornerstone of this synthesis is the Gould-Jacobs reaction, which constructs the quinoline ring system from an aniline derivative and a malonic ester derivative.[1][2][3] This reaction proceeds in two distinct phases: an initial condensation to form an enamine intermediate, followed by a high-temperature thermal cyclization.

Mechanism: The reaction is initiated by a nucleophilic attack of the amino group of 2-fluoroaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (EMME). This is followed by the elimination of ethanol to form the stable diethyl 2-(((2-fluorophenyl)amino)methylene)malonate intermediate. The subsequent thermal cyclization is a 6-electron electrocyclization reaction, which is the key ring-forming step.[2]

Caption: Mechanism of the Gould-Jacobs reaction.

Experimental Protocol:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture with stirring at 100-110°C for 2 hours. The progress of the reaction can be monitored by TLC for the disappearance of the aniline.

-

Cyclization: To the crude intermediate, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to 240-250°C for 30 minutes.[4]

-

Work-up and Purification: Allow the reaction mixture to cool to room temperature. Add hexanes to precipitate the crude product. Collect the solid by filtration and wash with cold acetonitrile.[5] The resulting solid, ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, can be dried under vacuum.[6]

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| 2-Fluoroaniline | 1.0 eq | Starting material |

| Diethyl ethoxymethylenemalonate | 1.1 eq | Reaction partner |

| Diphenyl ether | solvent | High-boiling solvent for cyclization |

| Hexanes/Acetonitrile | washing | Precipitation and washing of the product |

Stage 2: Synthesis of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate

The conversion of the 4-hydroxy group to a 4-chloro group is a critical step to activate the C4 position for nucleophilic substitution. This transformation is typically achieved using phosphorus oxychloride (POCl₃).[7][8][9]

Mechanism: The reaction proceeds through the formation of a phosphate ester intermediate from the 4-hydroxyquinoline and POCl₃. This intermediate is then attacked by a chloride ion, leading to the displacement of the phosphate group and the formation of the 4-chloroquinoline.

Experimental Protocol:

-

A mixture of ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 equivalent) and phosphorus oxychloride (excess, can serve as both reagent and solvent) is prepared in a flask equipped with a reflux condenser.[7]

-

The mixture is stirred and heated at 100°C for 3.5 hours.[7]

-

After cooling, the excess POCl₃ is removed under reduced pressure to yield the crude ethyl 4-chloro-8-fluoroquinoline-3-carboxylate as a semi-solid, which can be used in the next step without further purification.[7][10]

Stage 3: Synthesis of Ethyl 4-amino-8-fluoroquinoline-3-carboxylate

The introduction of the 4-amino group is accomplished via a nucleophilic aromatic substitution (SₙAr) reaction, where the electron-withdrawing nature of the quinoline ring system facilitates the displacement of the chloride at the C4 position by an ammonia source.

Mechanism: The reaction follows a typical SₙAr mechanism, involving the addition of the nucleophile (ammonia) to the aromatic ring to form a Meisenheimer complex, followed by the elimination of the chloride leaving group to restore aromaticity.

Experimental Protocol:

-

The crude ethyl 4-chloro-8-fluoroquinoline-3-carboxylate is dissolved in a suitable aprotic solvent such as dioxane or THF in a pressure vessel.

-

The solution is saturated with anhydrous ammonia gas at a low temperature (e.g., 0°C).

-

The vessel is sealed and heated to a temperature typically ranging from 100-150°C for several hours. The reaction progress should be monitored by TLC or LC-MS.

-

After cooling, the reaction mixture is concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., sodium bicarbonate solution) to remove any acidic byproducts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography or recrystallization to afford ethyl 4-amino-8-fluoroquinoline-3-carboxylate.

Stage 4: Synthesis of 4-Amino-8-fluoroquinoline-3-carboxylic acid

The final step in the synthesis is the hydrolysis of the ethyl ester at the C3 position to the desired carboxylic acid. This is a standard saponification reaction.[11]

Experimental Protocol:

-

Ethyl 4-amino-8-fluoroquinoline-3-carboxylate is suspended in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10%).

-

The mixture is heated at reflux until the hydrolysis is complete (monitored by TLC).

-

After cooling, the reaction mixture is acidified with a mineral acid such as hydrochloric acid to a pH of approximately 2-3.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, 4-Amino-8-fluoroquinoline-3-carboxylic acid.

Summary of Key Intermediates and Product

| Compound | Structure | Molecular Formula | Molecular Weight |

| Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate | C₁₂H₁₀FNO₃ | 235.21 | |

| Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate | C₁₂H₉ClFNO₂ | 253.66 | |

| Ethyl 4-amino-8-fluoroquinoline-3-carboxylate | C₁₂H₁₁FN₂O₂ | 234.23 | |

| 4-Amino-8-fluoroquinoline-3-carboxylic acid | C₁₀H₇FN₂O₂ | 206.18 |

References

- Radl, S. (1994). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate.

-

Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

-

ResearchGate. Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. [Link]

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

Quimica Organica. Synthesis of Fluoroquinolone Antibiotics. [Link]

-

PubMed. POCl3 chlorination of 4-quinazolones. [Link]

-

Indian Chemical Society. POCl -PCl mixture: A robust chlorinating agent. [Link]

-

MDPI. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]

-

PubMed. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. [Link]

- Google Patents.

-

Royal Society of Chemistry. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. [Link]

-

Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

-

PrepChem. 4-CHLORO-6-IODO-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis. [Link]

-

PubMed Central. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. [Link]

-

Atmospheric Chemistry and Physics. Ethylamine-driven amination of organic particles: mechanistic insights via key intermediates identification. [Link]

-

ResearchGate. POCl3 Chlorination of 4-Quinazolones. [Link]

-

PubMed Central. Amino Acids in the Development of Prodrugs. [Link]

-

PubChem. Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ablelab.eu [ablelab.eu]

- 6. usbio.net [usbio.net]

- 7. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. indianchemicalsociety.com [indianchemicalsociety.com]

- 10. Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate | C12H9ClFNO2 | CID 1479093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Amino-8-fluoroquinoline-3-carboxylic acid

Foreword for the Research Professional: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably the fluoroquinolone class of antibiotics.[1] The specific analogue, 4-Amino-8-fluoroquinoline-3-carboxylic acid (CAS 476683-65-5), represents a molecule of significant interest for drug discovery and development.[2] Its structural motifs—a carboxylic acid for potential target binding, an amino group for modulating solubility and interactions, and a fluorine atom for influencing metabolic stability and potency—suggest a profile ripe for investigation.

This guide is structured not as a static data sheet, but as a strategic framework for the comprehensive physicochemical evaluation of this compound. Given the limited publicly available experimental data for this specific entity, this document provides senior scientists and drug development professionals with the foundational principles, authoritative protocols, and expert rationale required to fully characterize the molecule. The methodologies described herein are designed to be self-validating and form the basis for building a robust data package suitable for regulatory submission and further development.

Section 1: Molecular Identity and Structural Elucidation

Confirming the identity and structure of a development candidate is the foundational step upon which all other data rests. The expected structure and key identifiers for the target compound are summarized below.

Core Molecular Identifiers

| Property | Value | Source / Method |

| IUPAC Name | 4-Amino-8-fluoroquinoline-3-carboxylic acid | [2] |

| CAS Number | 476683-65-5 | [2] |

| PubChem CID | 17028177 | [2] |

| Molecular Formula | C₁₀H₇FN₂O₂ | Calculated |

| Molecular Weight | 206.18 g/mol | Calculated |

| Canonical SMILES | C1=CC2=C(C(=C1)F)N=C(C=C2N)C(=O)O | Inferred |

Structural Diagram

Caption: Chemical structure of 4-Amino-8-fluoroquinoline-3-carboxylic acid.

Section 2: Ionization Constants (pKa)

Expert Rationale: The pKa values are critical predictors of a drug's behavior in physiological environments. For 4-Amino-8-fluoroquinoline-3-carboxylic acid, we anticipate at least two primary ionization events: the deprotonation of the carboxylic acid (an acidic pKa) and the protonation of the 4-amino group or the quinoline nitrogen (a basic pKa). These values govern the molecule's charge state across the gastrointestinal tract and in the bloodstream, directly impacting its solubility, absorption, and ability to cross cell membranes. Carboxylic acids typically exhibit pKa values in the range of 3-5, while aromatic amines are generally in the 4-6 range.[3] The electron-withdrawing nature of the fluoroquinoline ring system will influence these values.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method provides a highly accurate and reliable determination of ionization constants.

-

Preparation: Accurately weigh approximately 1-2 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., Methanol:Water 50:50) to ensure solubility. Include an inert background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Instrumentation Setup: Calibrate a high-precision pH electrode and an automated titrator. Purge the solution with nitrogen to eliminate dissolved CO₂, which can interfere with the titration of basic groups.

-

Acidic Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M KOH) at a slow, constant rate. Record the pH and the volume of titrant added.

-

Basic Titration: In a separate experiment, titrate an identical sample solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the basic pKa.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more complex or overlapping pKa values, use specialized software (e.g., Hyperquad) to refine the values by analyzing the entire titration curve.

Workflow for pKa Determination

Caption: Workflow for pKa determination via potentiometric titration.

Section 3: Solubility Profile

Expert Rationale: Solubility is a master variable in drug development, influencing everything from formulation to bioavailability. For an ionizable compound like this, solubility is expected to be highly pH-dependent. It will likely exhibit a "U-shaped" profile, with minimum solubility near its isoelectric point (where the net charge is zero) and higher solubility at low pH (where the amino group is protonated) and high pH (where the carboxylic acid is deprotonated).

Experimental Protocol: pH-Dependent Equilibrium Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility.

-

Buffer Preparation: Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 2, 4, 5, 6.5, 7.4, 9).

-

Sample Addition: Add an excess amount of the solid compound to vials containing each buffer. The excess must be sufficient to ensure a saturated solution with remaining solid after equilibration.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Separate the solid from the solution via centrifugation or filtration. It is critical to use filters that do not bind the compound.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][5]

-

pH Measurement: Measure the final pH of each solution after equilibration to confirm the pH did not drift.

Section 4: Lipophilicity (LogP / LogD)

Expert Rationale: Lipophilicity is a key determinant of a drug's ability to cross biological membranes. LogP (the partition coefficient) describes the lipophilicity of the neutral species, while LogD (the distribution coefficient) is more physiologically relevant as it accounts for all species (neutral and ionized) at a given pH. For this compound, LogD at pH 7.4 (LogD₇.₄) is a critical parameter.

Predicted and Comparative Data

While experimental data is unavailable for the target compound, related fluoroquinolone structures provide context. For example, Flumequine has a measured LogP of 1.6[6], and other structures have computed XLogP3 values in the range of 1.8 to 2.4.[7][8] We can anticipate a similar value for 4-Amino-8-fluoroquinoline-3-carboxylic acid.

| Property | Predicted/Comparative Value | Method |

| LogP | ~1.5 - 2.5 | Prediction/Comparison |

| LogD at pH 7.4 | To Be Determined (TBD) | Experimental |

Experimental Protocol: Shake-Flask Method for LogD₇.₄

-

Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and presaturate it with 1-octanol. Similarly, presaturate 1-octanol with the aqueous buffer. This step is crucial to prevent volume changes during the experiment.

-

Partitioning: Add a known amount of the compound (from a stock solution in a minimal amount of organic solvent) to a vial containing known volumes of the presaturated octanol and buffer.

-

Equilibration: Agitate the vial vigorously for several hours to allow for complete partitioning, then let the phases separate completely (centrifugation can be used to accelerate this).

-

Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using HPLC-UV.

-

Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous ).

Section 5: Thermal Properties and Solid-State Characterization

Expert Rationale: The melting point (Tm) is a fundamental property indicating purity and the physical state of the compound. For pharmaceutical development, Differential Scanning Calorimetry (DSC) is preferred as it provides a more detailed thermal profile, including information on polymorphic forms, solvation states, and decomposition. Quinolone carboxylic acids are typically high-melting crystalline solids; for instance, Flumequine melts at 253-255 °C.[6]

Experimental Protocol: Melting Point by Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge over a wide temperature range (e.g., 25 °C to 300 °C).

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The shape and area of the peak can provide insights into purity and the heat of fusion.

Section 6: Comprehensive Spectroscopic and Spectrometric Analysis

Expert Rationale: A full suite of spectroscopic analyses is required to unambiguously confirm the structure of the molecule and establish a reference fingerprint for future quality control.[2] These techniques are routinely used for the characterization of quinolone derivatives.[9][10]

Integrated Characterization Workflow

Caption: Integrated workflow for spectroscopic and spectrometric characterization.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in both positive and negative modes will confirm the molecular weight (Expected [M+H]⁺ = 207.05 and [M-H]⁻ = 205.04).

-

Nuclear Magnetic Resonance (NMR): ¹H NMR will show characteristic signals for the aromatic protons on the quinoline ring. ¹³C NMR will confirm the number of unique carbons. ¹⁹F NMR will show a singlet corresponding to the fluorine at the C8 position.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the carboxylic acid O-H and C=O stretches, the N-H stretches of the amino group, and the C-F stretch.

-

UV-Vis Spectroscopy: The extended aromatic system of the quinoline core is expected to produce strong absorbance maxima, likely in the 280-340 nm range, which is characteristic of fluoroquinolones.[11]

Section 7: Chemical Stability Assessment

Expert Rationale: Understanding a compound's degradation pathways is essential for determining storage conditions, shelf-life, and potential liabilities. Fluoroquinolones, particularly those with a fluorine at the C8 position, can be susceptible to photodegradation.[11] A forced degradation study is the standard approach to rapidly identify these liabilities.

Protocol: Forced Degradation Study

-

Stress Conditions: Expose solutions of the compound to a range of harsh conditions in parallel:

-

Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 M NaOH at room temperature.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Heat solution at 60°C.

-

Photostability: Expose solution to light meeting ICH Q1B guidelines.

-

-

Time Points: Sample from each condition at various time points (e.g., 0, 2, 8, 24 hours).

-

Analysis: Analyze all samples using a stability-indicating HPLC method (typically with a photodiode array detector, DAD) capable of separating the parent compound from all degradation products.

-

Evaluation: Quantify the loss of the parent compound and the formation of degradants over time to establish degradation kinetics and pathways.

References

-

PubChem. (n.d.). Fluoroquinolonic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Flumequine. National Center for Biotechnology Information. [Link]

-

Al-Soud, Y. A., et al. (2019). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 24(15), 2769. [Link]

-

Shimada, J., et al. (1994). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 38(3), 624–626. [Link]

-

Sultana, N., Arayne, M. S., & Naveed, S. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Chromatographia, 80(2), 181-200. [Link]

-

Guglielmo, S., et al. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 11, 1289133. [Link]

-

Sultana, N., Arayne, M. S., & Naveed, S. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate. [Link]

-

Tan, Y., et al. (2023). Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. ResearchGate. [Link]

-

Al-Zoubi, R. M., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 5043. [Link]

-

MySkinRecipes. (n.d.). 3-Fluoroquinoline-8-carboxylic acid. MySkinRecipes. [Link]

-

Chemchart. (n.d.). 8-Fluoroquinoline-2-carboxylic acid. Chemchart. [Link]

-

Kumar, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8763-8785. [Link]

-

Dhigha, A., et al. (2020). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Heliyon, 6(8), e04712. [Link]

-

PubChem. (n.d.). 4-Fluoroquinoline-8-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Tran, T. D., et al. (2019). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Journal of Analytical Methods in Chemistry, 2019, 9301097. [Link]

-

Asati, V., & Srivastava, S. K. (2014). Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives: MWI synthesis, cytotoxic activity, apoptotic DNA fragmentation and molecular docking studies. Medicinal Chemistry Research, 24(4), 1-17. [Link]

-

Kurbatov, E., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 27(23), 8230. [Link]

-

El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2020). Analytical methods for the determination of certain antibiotics used in critically ill patients. Journal of Pharmaceutical Analysis, 10(3), 205-214. [Link]

-

Al-Soud, Y. A., et al. (2020). Interactions of quinoline amino acids at the fluoroquinolone binding site of S. aureus DNA gyrase. ResearchGate. [Link]

-

MySkinRecipes. (n.d.). 8-Fluoroquinoline-3-carboxylic acid. MySkinRecipes. [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. [Link]

-

Knez, D., et al. (2007). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. Acta Chimica Slovenica, 54(3), 633-640. [Link]

Sources

- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 2. 4-Amino-8-fluoroquinoline-3-carboxylic acid [synhet.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Flumequine | C14H12FNO3 | CID 3374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fluoroquinolonic acid | C13H9ClFNO3 | CID 483180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Fluoroquinoline-8-carboxylic acid | C10H6FNO2 | CID 71743002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Amino-8-fluoroquinoline-3-carboxylic acid CAS number 476683-65-5

An In-Depth Technical Guide to 4-Amino-8-fluoroquinoline-3-carboxylic Acid: A Privileged Scaffold for Drug Discovery

Introduction: The Quinoline Core in Modern Medicinal Chemistry

The 4-quinolone-3-carboxylic acid framework is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] Its journey began with the discovery of nalidixic acid in the 1960s, which paved the way for the development of the potent fluoroquinolone class of antibiotics.[2][3] These agents revolutionized the treatment of bacterial infections through their targeted inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[2]

Beyond their antibacterial prowess, quinolone derivatives have demonstrated a remarkable versatility, showing promise in non-classical therapeutic areas including oncology, virology (specifically as HIV-1 integrase inhibitors), and as modulators of the cannabinoid system.[1] This guide focuses on a specific, yet underexplored, member of this family: 4-Amino-8-fluoroquinoline-3-carboxylic acid (CAS 476683-65-5) . By dissecting its structural components, proposing synthetic routes, and postulating its biological potential, we aim to provide a comprehensive technical resource for researchers engaged in drug discovery and development. This molecule represents a compelling starting point for library synthesis and lead optimization, leveraging the validated power of the quinolone scaffold.

Section 1: Physicochemical Properties and Structural Analysis

The therapeutic potential of any compound is fundamentally linked to its physicochemical properties. For 4-Amino-8-fluoroquinoline-3-carboxylic acid, each functional group contributes distinct electronic and steric features that dictate its behavior in a biological system.

Core Compound Characteristics

| Property | Value |

| CAS Number | 476683-65-5 |

| Molecular Formula | C₁₀H₇FN₂O₂ |

| Molecular Weight | 206.18 g/mol |

| Canonical SMILES | C1=CC2=C(C(=C1)F)N=CC(=C2N)C(=O)O |

Structural Dissection and Functional Group Rationale

The molecule's architecture suggests a multi-faceted potential for target interaction:

-

The 4-Quinolone-3-Carboxylic Acid Core: This bicyclic system is the fundamental pharmacophore. The 3-carboxylic acid group is critical for the activity of fluoroquinolones, typically engaging with the bacterial DNA gyrase enzyme.[4] At physiological pH, this acidic moiety exists predominantly in its carboxylate form, enhancing water solubility and enabling strong ionic and hydrogen bond interactions with target proteins.[5]

-

C4-Amino Group: The introduction of an amino group at the C4 position significantly alters the electronic landscape of the quinoline ring. This group can act as a potent hydrogen bond donor, potentially forming additional interactions within a target's binding site. Its presence is a common feature in other biologically active quinolines, such as certain antimalarial agents.[6]

-

C8-Fluoro Substituent: Fluorine substitution is a hallmark of modern quinolone drug design.[3] The placement of a fluorine atom at the C8 position leverages its high electronegativity to modulate the acidity of the carboxylic acid and influence the overall lipophilicity of the molecule. This can have profound effects on cell permeability and metabolic stability, often improving pharmacokinetic profiles.[3][7]

Section 2: Proposed Synthetic Strategies

Retrosynthetic Analysis

A logical disconnection approach points towards a substituted aniline as a key starting material. The quinolone ring can be constructed via cyclization, with the 4-amino group being introduced either through a precursor (like a nitro group) or directly if a suitable amino-aniline is used.

Proposed Forward Synthesis Protocol

This protocol outlines a three-step process starting from commercially available precursors.

Step 1: Synthesis of Diethyl 2-(((2-fluoro-6-nitrophenyl)amino)methylene)malonate

-

Rationale: This initial condensation reaction forms the key intermediate required for the subsequent cyclization to build the quinoline core. Diethyl ethoxymethylenemalonate (EMME) is a classic reagent for this transformation.

-

Procedure:

-

To a round-bottom flask, add 2-fluoro-6-nitroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the mixture neat (without solvent) at 110-120 °C for 2-3 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography). The reaction involves the elimination of ethanol.

-

Upon completion, allow the reaction mixture to cool to room temperature. The resulting crude product, often a solid or viscous oil, can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.

-

Step 2: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (via Thermal Cyclization)

-

Rationale: This step involves an intramolecular cyclization reaction, a variant of the Gould-Jacobs reaction. High temperatures are required to drive the reaction, typically using a high-boiling point solvent like diphenyl ether.

-

Procedure:

-

Add the product from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

Heat the solution to approximately 250 °C under a nitrogen atmosphere. The cyclization is usually complete within 30-60 minutes.

-

Monitor the reaction by TLC.

-

After cooling, the product often precipitates. It can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent.

-

Step 3: Hydrolysis, Nitration, and Reduction to Yield 4-Amino-8-fluoroquinoline-3-carboxylic acid

-

Rationale: This is a multi-stage work-up of the quinolone core. The ester is first hydrolyzed to the essential carboxylic acid. Subsequent steps would involve converting the 4-hydroxy to a 4-chloro intermediate, followed by amination. A more direct route involves the reduction of the pre-existing nitro group. Assuming the nitro group is carried through from the start:

-

Procedure:

-

Hydrolysis: Suspend the ethyl ester from Step 2 in a mixture of ethanol and aqueous sodium hydroxide (2-4 M). Reflux the mixture for 2-4 hours until the starting material is consumed (monitored by TLC). Cool the reaction mixture and acidify with concentrated HCl to a pH of ~2-3. The carboxylic acid product will precipitate and can be collected by filtration, washed with water, and dried.

-

Reduction: Dissolve the resulting nitro-substituted quinolone carboxylic acid in a suitable solvent like ethanol or acetic acid. Add a reducing agent such as tin(II) chloride (SnCl₂) or perform catalytic hydrogenation using Pd/C under a hydrogen atmosphere.

-

Upon completion of the reduction, work up the reaction accordingly. For SnCl₂ reduction, basify the solution to precipitate tin salts and extract the product into an organic solvent. For hydrogenation, filter off the catalyst.

-

Purify the final product, 4-Amino-8-fluoroquinoline-3-carboxylic acid, by recrystallization or chromatography to yield the desired compound.

-

Section 3: Postulated Biological Activity and Therapeutic Mechanisms

The structural motifs of 4-Amino-8-fluoroquinoline-3-carboxylic acid strongly suggest potential as an antibacterial agent, operating through the well-documented mechanism of fluoroquinolones.

Primary Postulated Mechanism: Antibacterial Action

Fluoroquinolones exert their bactericidal effects by forming a ternary complex with a bacterial topoisomerase (either DNA gyrase or Topoisomerase IV) and the bacterial DNA.[2] This complex stalls the replication fork, leading to double-stranded DNA breaks and subsequent cell death.[4]

-

Target: DNA Gyrase (primarily in Gram-negative bacteria) and Topoisomerase IV (primarily in Gram-positive bacteria).[4]

-

Interaction: The 4-keto and 3-carboxylic acid groups are essential for this activity, chelating a magnesium ion which in turn bridges the drug to the enzyme-DNA complex.

-

Role of Substituents: The C8-fluoro group can enhance enzyme inhibition and cell penetration.[3] The C4-amino group, while not a classic feature of antibacterial fluoroquinolones, could potentially modulate the binding affinity or spectrum of activity.

Potential in Other Therapeutic Areas

The quinolone scaffold is not limited to antibacterial activity. Research has demonstrated the potential of various derivatives in other fields:

-

Anticancer Activity: Some quinoline-4-carboxylic acid derivatives have shown potent cytotoxic activity against various cancer cell lines.[8] The proposed mechanism often involves the inhibition of human topoisomerase II, an enzyme structurally related to bacterial gyrase.[8]

-

Antiviral Activity: The 4-quinolone-3-carboxylic acid motif is present in inhibitors of viral enzymes, most notably HIV-1 integrase.[1]

The subject compound, therefore, serves as a high-potential starting point for screening against a panel of bacterial strains (especially multi-drug resistant strains like Pseudomonas aeruginosa), as well as against cancer cell lines and viral targets.[9][10]

Section 4: Advanced Drug Design Considerations: The Carboxylic Acid Bioisostere Strategy

For drug development professionals, optimizing a lead compound is paramount. While the carboxylic acid is key to the biological activity of many quinolones, it can also be a liability, contributing to poor membrane permeability and rapid metabolic clearance.[5][11] A common strategy in medicinal chemistry is to replace the carboxylic acid with a bioisostere—a different functional group that retains the key biological activity but possesses different physicochemical properties.[11]

Rationale for Bioisosteric Replacement

-

Improve Permeability: Replacing a highly polar, ionizable group with a less polar, non-ionizable one can significantly improve a drug's ability to cross biological membranes, which is crucial for oral bioavailability and CNS penetration.[5]

-

Enhance Metabolic Stability: Carboxylic acids can be rapidly metabolized via glucuronidation.[5] Bioisosteres may not be susceptible to these metabolic pathways, leading to a longer half-life.

-

Modulate Acidity and Binding: Different isosteres have different pKa values, allowing chemists to fine-tune the acidity and hydrogen bonding capacity of the pharmacophore to optimize target engagement.[12]

Common Carboxylic Acid Bioisosteres

The table below summarizes common bioisosteres that could be applied to the 4-Amino-8-fluoroquinoline-3-carboxylic acid scaffold.

| Bioisostere | Structure | Approximate pKa | Key Properties |

| Carboxylic Acid | -COOH | 4-5 | Strong H-bond donor/acceptor, ionized at pH 7.4 |

| Tetrazole | -CN₄H | 4-5 | Acidic, metabolically stable, larger steric profile |

| Hydroxamic Acid | -CONHOH | ~9 | Weaker acid, potent metal chelator |

| Acylsulfonamide | -CONHSO₂R | 5-7 | Acidic, can be tuned by 'R' group |

| Trifluoromethyl Alcohol | -C(CF₃)₂OH | 9-10 | Acidic alcohol, highly lipophilic, H-bond donor |

Data compiled from sources.

Sources

- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Amino Acids in the Development of Prodrugs [mdpi.com]

- 7. escholarship.org [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]

- 10. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

The Biological Versatility of 4-Amino-8-fluoroquinoline-3-carboxylic acid: A Technical Guide for Drug Discovery

This in-depth technical guide explores the anticipated biological activities of 4-Amino-8-fluoroquinoline-3-carboxylic acid, a distinct member of the esteemed fluoroquinolone family. While direct and extensive research on this specific molecule is emerging, this document synthesizes the vast knowledge of fluoroquinolone structure-activity relationships (SAR) to provide a predictive framework for its antibacterial and potential anticancer properties. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Introduction: The Fluoroquinolone Scaffold and the Promise of Novel Derivatives

The quinolone core is a privileged scaffold in medicinal chemistry, most notably as the foundation for the potent class of broad-spectrum antibacterial agents known as fluoroquinolones.[1] The discovery of nalidixic acid in the 1960s paved the way for generations of synthetic antibiotics that have become indispensable in treating a wide array of bacterial infections.[2] The defining feature of fluoroquinolones is the presence of a fluorine atom, typically at the C-6 position, which significantly enhances their antibacterial potency.[1]

The biological activity of fluoroquinolones is highly tunable through substitutions at various positions of the quinolone ring. This guide focuses on the unique combination of an amino group at the C-4 position and a fluorine atom at the C-8 position of the quinoline-3-carboxylic acid core. By dissecting the known contributions of these and other key functional groups, we can construct a scientifically grounded hypothesis for the biological profile of 4-Amino-8-fluoroquinoline-3-carboxylic acid and outline the experimental pathways to validate these predictions.

The Core Mechanism of Action: Targeting Bacterial DNA Replication

The primary antibacterial mechanism of fluoroquinolones is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][3][4][5][6] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for the initiation of replication and the relaxation of positive supercoils that accumulate ahead of the replication fork.

-

Topoisomerase IV: This enzyme is primarily responsible for decatenating daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing the transient double-strand breaks generated by the enzymes. This ternary complex physically obstructs the movement of the replication fork and transcription machinery, ultimately leading to a cascade of events including the cessation of DNA synthesis, induction of the SOS response, and ultimately, bacterial cell death.

dot digraph "Fluoroquinolone_Mechanism_of_Action" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Bacterial DNA" [fillcolor="#FBBC05"]; "DNA Gyrase" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Topoisomerase IV" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Fluoroquinolone" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ternary Complex" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Replication Fork Blockage" "DNA Damage" "Cell Death" [shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Bacterial DNA" -> "DNA Gyrase" [label="Supercoiling"]; "Bacterial DNA" -> "Topoisomerase IV" [label="Decatenation"]; "Fluoroquinolone" -> "Ternary Complex"; "DNA Gyrase" -> "Ternary Complex"; "Topoisomerase IV" -> "Ternary Complex"; "Ternary Complex" -> "Replication Fork Blockage"; "Replication Fork Blockage" -> "DNA Damage"; "DNA Damage" -> "Cell Death";

caption="Fluoroquinolone Mechanism of Action"; }

Structure-Activity Relationship (SAR) Analysis of 4-Amino-8-fluoroquinoline-3-carboxylic acid

The predicted biological activity of 4-Amino-8-fluoroquinoline-3-carboxylic acid can be inferred from the established SAR of the fluoroquinolone class.

| Structural Feature | Known Influence on Biological Activity | Predicted Impact for 4-Amino-8-fluoroquinoline-3-carboxylic acid |

| Quinolone-3-carboxylic acid Core | Essential for binding to the DNA gyrase/topoisomerase IV-DNA complex. | Forms the fundamental pharmacophore necessary for antibacterial activity. |

| C4-Amino Group | The 4-oxo group is generally considered crucial for activity. An amino substitution here is a significant deviation from classical fluoroquinolones and may alter the binding mode or target selectivity. Some 4-aminoquinoline derivatives have shown cytotoxic effects. | The presence of a 4-amino group could potentially shift the primary target from bacterial topoisomerases to other cellular targets, possibly conferring anticancer activity. Its impact on antibacterial potency is uncertain and requires empirical validation. |

| C8-Fluoro Group | A fluorine atom at C-8 can influence antibacterial potency and pharmacokinetic properties. It may enhance activity against certain pathogens and reduce the likelihood of resistance development. | The 8-fluoro substituent is anticipated to enhance the overall biological activity, potentially broadening the antibacterial spectrum and improving cellular uptake. |

Anticipated Biological Activities and Proposed Experimental Validation

Based on the SAR analysis, 4-Amino-8-fluoroquinoline-3-carboxylic acid is predicted to exhibit both antibacterial and potential anticancer activities. The following sections outline the proposed experimental workflows to investigate these properties.

Antibacterial Activity

The primary anticipated activity is antibacterial. A systematic evaluation against a panel of clinically relevant bacterial strains is the first step in characterizing this compound.

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum:

-

Streak bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853) on appropriate agar plates and incubate overnight at 37°C.

-

Select several colonies and suspend in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of 4-Amino-8-fluoroquinoline-3-carboxylic acid in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

dot digraph "MIC_Assay_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Bacterial Culture Preparation"]; B [label="Standardization to 0.5 McFarland"]; C [label="Serial Dilution of Test Compound"]; D [label="Inoculation of 96-well Plate"]; E [label="Incubation (37°C, 18-24h)"]; F [label="Visual Inspection for Growth"]; G [label="MIC Determination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> D; C -> D; D -> E; E -> F; F -> G;

caption="MIC Assay Workflow"; }

Anticancer Activity

The presence of the 4-amino group suggests a potential for cytotoxic activity against cancer cell lines.

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of 4-Amino-8-fluoroquinoline-3-carboxylic acid in cell culture media.

-

Replace the media in the cell plates with the media containing the compound dilutions.

-

Include vehicle controls (media with the same concentration of solvent used to dissolve the compound).

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

dot digraph "MTT_Assay_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Seeding of Cancer Cells"]; B [label="Overnight Adhesion"]; C [label="Treatment with Compound Dilutions"]; D [label="Incubation (48-72h)"]; E [label="Addition of MTT Reagent"]; F [label="Solubilization of Formazan"]; G [label="Absorbance Measurement (570 nm)"]; H [label="IC50 Calculation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H;

caption="MTT Assay Workflow"; }

Conclusion and Future Directions

4-Amino-8-fluoroquinoline-3-carboxylic acid stands as a promising, yet underexplored, scaffold in the vast landscape of quinolone research. Grounded in the well-established principles of fluoroquinolone SAR, this molecule is predicted to possess a compelling biological profile, potentially encompassing both antibacterial and anticancer activities. The experimental protocols detailed in this guide provide a clear and robust roadmap for the empirical validation of these hypotheses.

Future research should focus on the synthesis of this compound and its derivatives, followed by the systematic biological evaluations outlined herein. Further investigations into its precise mechanism of action, potential for resistance development, and in vivo efficacy will be crucial in determining its therapeutic potential. The unique structural features of 4-Amino-8-fluoroquinoline-3-carboxylic acid may unlock novel therapeutic avenues, making it a worthy candidate for dedicated drug discovery and development programs.

References

- Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.

- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.

- Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392.

- Hooper, D. C. (1999). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 28(Supplement_1), S4–S14.

- Ezelarab, H., et al. (2021). Fluoroquinolone-3-carboxamide Amino Acid Conjugates: Synthesis, Antibacterial Properties And Molecular Modeling Studies. Medicinal Chemistry, 17(1), 71-84.

- Asahina, Y., et al. (2005). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry, 48(9), 3443–3446.

- Wentland, M. P., et al. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 27(9), 1103–1108.

- Shivaraj, et al. (2013). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 18(11), 13693–13708.

- Wentland, M. P., et al. (1993). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 36(11), 1580–1596.

- Ghorab, M. M., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 15(16), 5490–5496.

- El-Sayed, M. A. A., et al. (2022). 2-(3-Bromophenyl)

- Liang, G., et al. (2014). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. Journal of Medicinal Chemistry, 57(15), 6484–6495.

- Paulíková, H., et al. (2017).

- Bratoeff, E., et al. (1994). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. Die Pharmazie, 49(12), 884–889.

- Barakat, A., et al. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(22), 4032.

- Madrid, D. C., et al. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 54(11), 3873–3882.

-

MySkinRecipes. (n.d.). 3-Fluoroquinoline-8-carboxylic acid. Retrieved from [Link]

- Al-Hiari, Y. M. (2007).

- Chu, D. T. W., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135.

- Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13–20.

- Al-Trawneh, S. A. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 28(13), 5099.

- Fernandes, P., et al. (2016). Amino Acids in the Development of Prodrugs. Molecules, 21(10), 1303.

- Barrella, L. A., et al. (2020). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 63(1), 363–380.

- Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063–1065.

- Andersson, M. I., & MacGowan, A. P. (2003). Development of the quinolones. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 1–11.

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 3. Fluoroquinolone-3-carboxamide Amino Acid Conjugates: Synthesis, Antibacterial Properties And Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Amino-8-fluoroquinoline-3-carboxylic acid mechanism of action

An In-Depth Technical Guide on the Putative Mechanism of Action of 4-Amino-8-fluoroquinoline-3-carboxylic acid

Introduction

4-Amino-8-fluoroquinoline-3-carboxylic acid represents a novel investigational compound within the broader class of quinolone antimicrobials. While specific literature on this particular molecule is not extensively available, its structural similarity to established fluoroquinolone antibiotics allows for a scientifically grounded postulation of its mechanism of action. This guide provides a comprehensive overview of the putative mechanism, drawing parallels with well-characterized fluoroquinolones, and outlines a robust experimental framework for its validation. As a Senior Application Scientist, the following sections are designed to offer both foundational knowledge and practical, field-proven insights for researchers and drug development professionals engaged in the study of novel antibacterial agents.

Postulated Mechanism of Action: Targeting Bacterial DNA Replication

The core hypothesis for the mechanism of action of 4-Amino-8-fluoroquinoline-3-carboxylic acid is its function as a dual inhibitor of bacterial type II topoisomerases: DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits). These enzymes are essential for managing DNA topology during replication, transcription, and repair, making them validated targets for antibacterial therapy.

Molecular Interactions and the Quinolone-Enzyme-DNA Ternary Complex

The bactericidal activity of fluoroquinolones stems from their ability to stabilize the transient, covalent complex formed between the topoisomerase and cleaved DNA. This stabilized ternary complex physically obstructs the progression of the DNA replication fork, leading to a cascade of events culminating in cell death.

The key molecular interactions are thought to involve:

-

Magnesium Ion Chelation: The 3-carboxylic acid and 4-oxo group (note: the provided name has a 4-amino group, which is a key difference from classical fluoroquinolones and will be discussed below) of the quinolone core are critical for chelating magnesium ions, which in turn mediate the interaction with specific amino acid residues in the enzyme's active site and the phosphate backbone of the DNA.

-

Intercalation and Stacking: The planar quinolone ring system intercalates into the DNA at the site of cleavage, stabilized by π-π stacking interactions with the DNA bases.

-

Substituent Effects: The substituents on the quinolone ring modulate the compound's potency, spectrum of activity, and pharmacokinetic properties. The 8-fluoro substituent is anticipated to enhance gyrase inhibition. The 4-amino group, a deviation from the typical 4-oxo group of classic fluoroquinolones, may alter the binding mode and potency, a key area for experimental investigation.

Diagram: Postulated Mechanism of Action

Caption: Putative mechanism of 4-Amino-8-fluoroquinoline-3-carboxylic acid.

Experimental Validation Framework

A rigorous, multi-faceted approach is required to validate the hypothesized mechanism of action. The following experimental protocols provide a self-validating system to confirm the molecular target and cellular effects.

In Vitro Enzyme Inhibition Assays

The initial and most direct assessment of the compound's activity is to measure its inhibitory effect on purified DNA gyrase and topoisomerase IV.

Protocol: DNA Gyrase Supercoiling Assay

-

Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and purified E. coli DNA gyrase in a suitable assay buffer.

-

Compound Titration: Add varying concentrations of 4-Amino-8-fluoroquinoline-3-carboxylic acid to the reaction mixtures. Include a positive control (e.g., ciprofloxacin) and a negative control (DMSO vehicle).

-

Incubation: Incubate the reactions at 37°C for 1 hour to allow for the supercoiling reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop solution containing a DNA loading dye and a protein denaturant (e.g., SDS).

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled vs. relaxed) on a 1% agarose gel.

-

Visualization and Analysis: Stain the gel with a fluorescent DNA stain (e.g., ethidium bromide or SYBR Green) and visualize under UV light. The inhibition of supercoiling will be observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing compound concentration.

-

IC50 Determination: Quantify the band intensities to determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity.

Protocol: Topoisomerase IV Decatenation Assay

This assay is conceptually similar to the gyrase assay but measures the ability of topoisomerase IV to separate catenated (interlinked) DNA circles.

-

Substrate: Use kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, as the substrate.

-

Reaction: The setup is analogous to the gyrase assay, with purified topoisomerase IV.

-

Analysis: Successful decatenation results in the release of individual minicircles. Inhibition of this process by the compound will result in the kDNA remaining as a high molecular weight complex at the top of the agarose gel.

-

IC50 Determination: The IC50 is determined by quantifying the disappearance of the released minicircles.

Data Presentation: Comparative IC50 Values

| Compound | DNA Gyrase IC50 (µM) | Topoisomerase IV IC50 (µM) |

| 4-Amino-8-fluoroquinoline-3-carboxylic acid | Hypothetical Value | Hypothetical Value |

| Ciprofloxacin (Control) | 0.1 | 0.5 |

Note: The hypothetical values would be determined experimentally.

Cell-Based Assays: Confirming the Intracellular Target

While in vitro assays are crucial, it is essential to confirm that the compound's antibacterial activity is due to the inhibition of the target enzymes within the bacterial cell.

Protocol: Bacterial Cytological Profiling

-

Cell Culture: Grow a susceptible bacterial strain (e.g., E. coli or B. subtilis) to the mid-logarithmic phase.

-

Compound Treatment: Treat the bacterial cultures with the compound at concentrations around its Minimum Inhibitory Concentration (MIC).

-

Staining: After a short incubation period, stain the cells with fluorescent dyes that label the nucleoid (e.g., DAPI) and the cell membrane (e.g., FM 4-64).

-

Microscopy: Visualize the cells using fluorescence microscopy.

-

Phenotypic Analysis: Inhibition of DNA gyrase/topoisomerase IV typically results in a distinct phenotype characterized by nucleoid condensation or fragmentation, a hallmark of DNA replication stress. This provides strong evidence of on-target activity.

Diagram: Experimental Workflow for Mechanism Validation

Caption: Workflow for validating the mechanism of action.

Biophysical Methods: Characterizing the Ternary Complex

For a more in-depth understanding of the molecular interactions, biophysical techniques can be employed to characterize the formation and stability of the ternary complex.

Protocol: Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

-

Experiment: Titrate the compound into a solution containing the pre-formed enzyme-DNA complex.

-

Data Analysis: The resulting thermogram provides a direct measure of the binding interaction, offering deep insights into the forces driving complex formation.

Structure-Activity Relationship (SAR) Insights

The unique 4-amino substitution in 4-Amino-8-fluoroquinoline-3-carboxylic acid is a critical feature to investigate. In traditional fluoroquinolones, the 4-oxo group is essential for Mg2+ chelation. The presence of a 4-amino group may lead to:

-

Altered Binding Mode: The hydrogen bonding capacity of the amino group could result in a different set of interactions with the enzyme's active site.

-

Modified Potency: The change in electronic properties and chelating ability could either enhance or diminish the inhibitory activity compared to its 4-oxo counterparts.

Systematic synthesis and testing of analogs will be crucial to elucidate the role of this and other substituents, thereby guiding future drug optimization efforts.

Conclusion

The proposed mechanism of action for 4-Amino-8-fluoroquinoline-3-carboxylic acid, centered on the dual inhibition of bacterial DNA gyrase and topoisomerase IV, is a well-founded hypothesis based on its structural class. The experimental framework outlined in this guide provides a clear and robust pathway for the validation of this mechanism. By combining in vitro enzyme assays, cell-based phenotypic analysis, and biophysical characterization, researchers can build a comprehensive understanding of this novel compound's mode of action, a critical step in its development as a potential therapeutic agent.

References

-

Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

-

Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., Giordano, I., Hann, M. M., Hennessy, A., Hibbs, M., Huang, J., Jones, E., Jones, J., Brown, K. K., Lancett, B., Mistry, A., Mupanomunda, C., Pope, A. J., Pym, A. S., … Wigley, D. B. (2010). Type IIA Topoisomerase Inhibition by a New Class of Antibacterial Agents. Nature, 466(7309), 935–940. [Link]

-

Collin, F., Karkare, S., & Maxwell, A. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and future prospects. Applied Microbiology and Biotechnology, 92(3), 479–497. [Link]

-

Tse-Dinh, Y. C. (2007). Probing DNA topoisomerase I as a target for antibacterial drugs. Infectious Disorders - Drug Targets, 7(1), 3-10. [Link]

4-Amino-8-fluoroquinoline-3-carboxylic acid derivatives and analogs

An In-Depth Technical Guide to 4-Amino-8-fluoroquinoline-3-carboxylic Acid Derivatives and Analogs

Abstract

The 4-quinolone-3-carboxylic acid motif is a cornerstone of medicinal chemistry, most famously embodied by the fluoroquinolone class of antibiotics.[1] This guide provides a detailed exploration of a specific, nuanced subset: derivatives and analogs based on the 4-amino-8-fluoroquinoline-3-carboxylic acid scaffold. While the 4-oxo group is traditionally considered essential for the canonical antibacterial mechanism of action, the exploration of 4-amino analogs represents a frontier in modifying the scaffold's physicochemical properties and biological targets. We will dissect the synthesis of the core quinolone ring system, delve into the established mechanisms of action for the parent 4-oxo class, analyze the structure-activity relationships (SAR) that govern potency and spectrum, and present detailed protocols for synthesis and biological evaluation. This whitepaper serves as a technical resource for professionals seeking to understand and innovate within this pharmacologically significant chemical space, with applications spanning from advanced antibacterial agents to novel anticancer therapeutics.

The Quinolone Core: A Privileged Scaffold in Drug Discovery

The journey of quinolone antibiotics began with the serendipitous discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis.[2] This discovery unveiled a new class of synthetic antibacterial agents that function by inhibiting bacterial DNA replication.[2][3] The initial generation, including nalidixic acid, had a limited spectrum, primarily targeting Gram-negative bacteria.[2][4] The breakthrough came with the introduction of a fluorine atom at the C-6 position, giving rise to the fluoroquinolones .[5][6][7] This single modification dramatically expanded the antibacterial spectrum and improved pharmacokinetic properties, leading to blockbuster drugs like ciprofloxacin and levofloxacin.[5][8]

The foundational structure responsible for this activity is the 1-substituted-1,4-dihydro-4-oxo-3-carboxylic acid moiety.[9] The 4-oxo and 3-carboxylic acid groups are critical for the primary mechanism of action, chelating with magnesium ions and binding to the bacterial DNA-enzyme complex.[7][10] The C-8 position, often substituted with a fluorine atom in later-generation compounds, further modulates the compound's activity and properties.[6][11]

This guide focuses on derivatives and analogs of 4-amino-8-fluoroquinoline-3-carboxylic acid . The substitution of the well-established C4-keto group with an amino group represents a significant structural modification. Such a change can profoundly impact the molecule's electronic distribution, hydrogen bonding capacity, and ultimately, its interaction with biological targets. This exploration is vital for drug development professionals seeking to overcome resistance mechanisms or discover entirely new therapeutic applications for this versatile scaffold.

Synthesis of the Quinolone Backbone: The Gould-Jacobs Reaction

The construction of the bicyclic quinoline core is the foundational step in synthesizing any derivative in this class. Among several named reactions, the Gould-Jacobs reaction , first reported in 1939, remains a versatile and widely adopted method for creating 4-hydroxyquinoline (the tautomeric form of 4-quinolone) structures.[12][13][14] Its prevalence is due to the accessibility of starting materials—anilines and alkoxymethylenemalonate esters—and its reliability in forming the core ring system.[13][15][16]

The reaction proceeds in a sequence of steps:

-

Condensation: An aniline derivative reacts with an electrophilic alkene, typically diethyl ethoxymethylenemalonate (DEEM), via nucleophilic substitution to form an anilidomethylenemalonate intermediate.[13]

-

Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization (an electrocyclization) to form the quinoline ring. This step often requires temperatures exceeding 250 °C in high-boiling solvents like diphenyl ether.[13][14]

-

Hydrolysis & Decarboxylation (Optional): The resulting ester at the C-3 position can be saponified to a carboxylic acid and subsequently decarboxylated if the C-3 carboxyl group is not desired.[12][13]

Modern advancements have sought to mitigate the harsh conditions of the traditional Gould-Jacobs reaction. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, while catalysts like Eaton's reagent (P₂O₅ in methanesulfonic acid) can promote the cyclization step under milder conditions with excellent yields.[13][17]

Caption: The Gould-Jacobs reaction workflow.

Mechanism of Action: From Antibacterial to Anticancer

The Canonical Antibacterial Mechanism: Topoisomerase Poisoning

Fluoroquinolones do not simply inhibit enzymes; they are classified as "topoisomerase poisons."[10] Their bactericidal action stems from converting essential bacterial enzymes—DNA gyrase and topoisomerase IV—into cellular toxins that fragment the bacterial chromosome.[4][10][18]

These type II topoisomerases are crucial for managing DNA topology during replication, untangling supercoiled DNA by creating and then religating transient double-stranded breaks.[4][18] Fluoroquinolones exploit this process. They enter the bacterial cell, often through porin channels, and form a stable ternary complex with the topoisomerase and the bacterial DNA.[2] This complex stabilizes the DNA in its cleaved state, preventing the enzyme from religating the strands.[10] When the replication fork arrives, it collides with this complex, leading to irreversible double-stranded DNA breaks, triggering the SOS response, and ultimately causing cell death.[10]

Caption: Quinolone poisoning of bacterial topoisomerases.

Emerging Anticancer Activity: Repurposing the Scaffold

The success of fluoroquinolones as antibacterial agents has inspired their investigation for other therapeutic uses, a strategy known as drug repositioning.[11][19][20] A growing body of evidence shows that certain fluoroquinolone derivatives possess significant anticancer activity.[11][20][21]

The primary mechanism is analogous to their antibacterial action: the inhibition of human topoisomerase II, the mammalian equivalent of bacterial gyrase.[11][21] By stabilizing the cleavage complex, these compounds induce DNA damage in rapidly proliferating cancer cells, leading to cell cycle arrest and apoptosis.[11][22] Beyond topoisomerase inhibition, other proposed anticancer mechanisms for fluoroquinolone derivatives include the induction of apoptosis through caspase pathways, suppression of mitochondrial function, and inhibition of protein kinases.[22]

Structure-Activity Relationships (SAR)

The biological activity of a quinolone derivative is exquisitely sensitive to the nature and position of its substituents. Understanding these relationships is critical for designing next-generation compounds with improved potency, a broader spectrum, or novel activities.

Caption: Core 4-amino-8-fluoroquinoline-3-carboxylic acid scaffold.

-

C3-Carboxylic Acid: This group is fundamental for antibacterial activity.[7] It participates in binding to the DNA gyrase enzyme and is considered an essential feature for the canonical mechanism of action.[23] Modifications, such as conversion to carboxamides or other bioisosteres, can alter the compound's target profile, potentially enhancing anticancer activity while reducing antibacterial effects.[24][25]

-

C4-Position (Oxo vs. Amino): The 4-oxo group is a key part of the pharmacophore responsible for chelating a magnesium ion, which mediates the interaction with DNA gyrase.[7][10] Replacing it with a 4-amino group fundamentally alters this interaction. A 4-amino derivative may not function through the same topoisomerase poisoning mechanism. Instead, it may act as a hinge-binding motif for kinases or engage in different hydrogen bonding patterns with new targets. This makes 4-amino analogs a particularly interesting area for discovering compounds with novel mechanisms.

-

C8-Fluoro Group: The addition of a fluorine atom at C-8 (or other electron-withdrawing groups) can significantly influence the compound's electronic properties and antibacterial potency.[6][11] This substitution can enhance DNA gyrase inhibition and improve the overall activity profile.

-

N1-Substituent: The group at the N-1 position is crucial for potency and pharmacokinetics. Small, rigid groups like cyclopropyl (as in ciprofloxacin) are often optimal for potent DNA gyrase inhibition.[5] Other substituents, such as ethyl, tert-butyl, or substituted phenyl rings, have been explored to fine-tune activity and penetration into bacterial cells.[5][26]

-

C7-Substituent: This position is the most common site for modification to control the antibacterial spectrum and potency.[23][26] The introduction of nitrogen-containing heterocycles, such as piperazine or pyrrolidine rings, is a hallmark of modern fluoroquinolones.[9][27] These groups can enhance Gram-positive activity and improve penetration into bacterial cells. The nature of the C7 substituent also heavily influences activity against atypical pathogens and can be modified to increase lipophilicity, which may improve activity against Gram-positive bacteria.[27]

Biological Activity of Key Derivatives

As Antibacterial Agents

The efficacy of these derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. Lipophilicity introduced at the C-7 position can enhance activity against Gram-positive strains like S. aureus.[27]

| Derivative Class | N1-Substituent | C7-Substituent | Target Organism | MIC (µg/mL) | Reference |

| 8-Nitrofluoroquinolone | Cyclopropyl | p-Toluidine | S. aureus | ~2-5 | [27][28] |

| 8-Nitrofluoroquinolone | Cyclopropyl | Aniline | S. aureus | ~2-5 | [27][28] |

| 4-Aminoquinoline | Cyclopentyl | 6-Chloro | MRSA | 0.125 mM | [29] |

| 2-Quinolone Carboxamide | H | Phenylalanine | S. aureus | 0.62 mg/mL | [30] |

As Anticancer Agents